molecular formula C16H21BClNO3 B1459640 4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester CAS No. 1621438-71-8

4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester

Cat. No.: B1459640
CAS No.: 1621438-71-8
M. Wt: 321.6 g/mol
InChI Key: JYYZOEZRCJOJAM-UHFFFAOYSA-N
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Description

4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C16H21BClNO3 . It is a product supplied by eMolecules and is used as a building block in organic synthesis .


Chemical Reactions Analysis

Boronic acids and their derivatives, including pinacol esters, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Scientific Research Applications

Solubility in Organic Solvents

4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester, as a type of phenylboronic acid pinacol ester, exhibits varying solubilities in organic solvents. A study by Leszczyński, Hofman, and Sporzyński (2020) found that phenylboronic acid pinacol ester shows better solubility than its parent acid in all tested solvents, with the highest solubility observed in chloroform and the lowest in hydrocarbons. This solubility characteristic is essential for its applications in organic synthesis and drug delivery systems (Leszczyński, Hofman, & Sporzyński, 2020).

Use in Polymer Synthesis

Phenylboronic acid pinacol esters, similar to this compound, are used in the synthesis of polymers. For example, Cui, Zhang, Du, and Li (2017) reported the synthesis of H2O2-cleavable poly(ester-amide)s via the Passerini multicomponent polymerization of 4-formylbenzeneboronic acid pinacol ester. These polymers demonstrate potential as H2O2-responsive delivery vehicles (Cui, Zhang, Du, & Li, 2017).

Stability and Hydrolysis

The stability of phenylboronic pinacol esters, including this compound, is a critical factor in their pharmacological applications. Achilli, Ciana, Fagnoni, Balduini, and Minetti (2013) described the susceptibility of these esters to hydrolysis, particularly at physiological pH, which significantly influences their use in drug design and delivery (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).

Phosphorescence Properties

A study by Shoji et al. (2017) revealed that arylboronic esters, such as this compound, exhibit room-temperature phosphorescence in the solid state. This discovery opens new possibilities for their application in materials science and organic electronics (Shoji et al., 2017).

Application in Protective Syntheses

Kaupp, Naimi-Jamal, and Stepanenko (2003) demonstrated the use of phenylboronic acid in the solid-state protection of various compounds such as diamines and diols. This methodology, potentially applicable to this compound, provides a waste-free and facile approach for protective syntheses (Kaupp, Naimi-Jamal, & Stepanenko, 2003).

Fluorescent Sensor Development

In the field of sensing technologies, Miho et al. (2021) developed a highly sensitive fluorescent sensor using Anthracene-(aminomethyl)phenylboronic acid pinacol ester. This research suggests potential applications for similar compounds, such as this compound, in the development of advanced sensors (Miho et al., 2021).

Properties

IUPAC Name

2-chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)10-5-8-13(18)12(9-10)14(20)19-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYZOEZRCJOJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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